Magnesium dibutanolate

Description

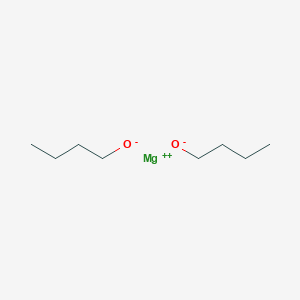

Structure

3D Structure of Parent

Properties

CAS No. |

15921-15-0 |

|---|---|

Molecular Formula |

C8H18MgO2 |

Molecular Weight |

170.53 g/mol |

IUPAC Name |

magnesium;butan-1-olate |

InChI |

InChI=1S/2C4H9O.Mg/c2*1-2-3-4-5;/h2*2-4H2,1H3;/q2*-1;+2 |

InChI Key |

HFTSQAKJLBPKBD-UHFFFAOYSA-N |

SMILES |

CCCC[O-].CCCC[O-].[Mg+2] |

Canonical SMILES |

CCCC[O-].CCCC[O-].[Mg+2] |

Other CAS No. |

15921-15-0 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium Dibutanolate

Direct Synthesis Routes from Elemental Magnesium

The most straightforward approach to synthesizing magnesium dibutanolate is the direct reaction of elemental magnesium with butanol. This reaction involves the oxidation of magnesium metal and the concomitant reduction of the proton from the hydroxyl group of the alcohol, leading to the formation of the magnesium alkoxide and hydrogen gas.

The general reaction is as follows: Mg(s) + 2 C₄H₉OH(l) → Mg(OC₄H₉)₂(s) + H₂(g)

Research findings indicate that the reactivity of magnesium metal with alcohols decreases as the alkyl chain length of the alcohol increases. google.com Therefore, the reaction with butanol can be sluggish. To enhance the reaction rate, activation of the magnesium surface is often necessary. This can be achieved by physical methods, such as using magnesium turnings or powder to increase the surface area, or by chemical activation. A common chemical activator or catalyst for this reaction is a small amount of iodine. google.com The iodine reacts with a small portion of the magnesium to form magnesium iodide, which helps to disrupt the passivating layer of magnesium oxide on the metal's surface, thereby initiating the reaction with the alcohol. stackexchange.com

The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the formation of magnesium oxide from atmospheric oxygen and to safely manage the hydrogen gas byproduct. The reaction mixture is usually heated to reflux to increase the rate of reaction.

Table 1: Representative Conditions for Direct Synthesis of this compound

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Reactants | Magnesium metal (turnings or powder), Butanol (n-butanol, sec-butanol, etc.) | Stoichiometric amounts or excess alcohol can be used as the solvent. |

| Catalyst | Iodine (catalytic amount) | To activate the magnesium surface and initiate the reaction. google.com |

| Atmosphere | Inert (Nitrogen, Argon) | To prevent side reactions with air and moisture. |

| Temperature | Reflux | To increase the reaction rate. |

| Reaction Time | Several hours to completion | Can be slow, dependent on the reactivity of the magnesium and butanol isomer. |

Alkoxide Exchange and Transmetalation Reactions

Alternative and often more efficient methods for synthesizing this compound involve starting from more reactive magnesium-containing precursors. These methods include alkoxide exchange (alcoholysis) and transmetalation.

Alkoxide Exchange (Alcoholysis)

This method is based on the principle of displacing a lower-boiling alcohol from a magnesium alkoxide with a higher-boiling alcohol. google.com Typically, magnesium methoxide (B1231860) or ethoxide is used as the starting material, and it is reacted with an excess of butanol.

The equilibrium for this reaction is: Mg(OCH₃)₂(s) + 2 C₄H₉OH(l) ⇌ Mg(OC₄H₉)₂(s) + 2 CH₃OH(g)

To drive the reaction to completion, the lower-boiling alcohol (methanol in the example above) is continuously removed from the reaction mixture by distillation. google.com This process is highly effective and can produce high-purity this compound. A patent describes the synthesis of magnesium di-n-butoxide by reacting a methanolic solution of magnesium methoxide with n-butanol. The methanol (B129727) is distilled off, and the reaction is complete when the distillate temperature remains constant at the boiling point of n-butanol. google.com

Transmetalation Reactions

Transmetalation involves the reaction of an organomagnesium compound, such as a Grignard reagent (RMgX) or a dialkylmagnesium compound (R₂Mg), with butanol. These reactions are typically fast and exothermic, proceeding via the protonolysis of the highly basic carbanion of the organomagnesium reagent by the acidic proton of the alcohol's hydroxyl group.

Using a dialkylmagnesium reagent, the reaction is: R₂Mg + 2 C₄H₉OH → Mg(OC₄H₉)₂ + 2 RH

For example, the reaction of n-butyl-sec-butylmagnesium with two equivalents of an alcohol leads to the clean formation of the corresponding magnesium bis(alkoxide). nih.govnsf.gov The byproducts are the alkanes corresponding to the alkyl groups on the starting organomagnesium compound (e.g., butane (B89635) and sec-butane), which are volatile and can be easily removed. This method is particularly useful for laboratory-scale synthesis of high-purity magnesium alkoxides.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves manipulating several key reaction parameters to maximize yield and purity while minimizing reaction time and cost.

Catalyst Choice and Concentration: For the direct synthesis route, the concentration of the iodine catalyst is critical. Sufficient catalyst is needed to activate the magnesium surface, but excess can lead to impurities in the final product. For alkoxide exchange reactions, catalysts like tetrabutyl titanate have been used to promote the reaction, especially in ester exchange variations. google.com

Temperature and Pressure: In the direct synthesis and alkoxide exchange methods, temperature control is crucial. Operating at the reflux temperature of the alcohol ensures a reasonable reaction rate. google.com In the alkoxide exchange process, controlling the temperature of the distillation column is essential for the efficient removal of the lower-boiling alcohol byproduct without significant loss of the desired higher-boiling alcohol.

Stoichiometry of Reactants: In the alkoxide exchange method, using a significant excess of butanol not only serves as the solvent but also helps to shift the reaction equilibrium towards the product. google.com In transmetalation reactions, a precise stoichiometry of two equivalents of alcohol to one equivalent of the organomagnesium reagent is required for complete conversion to the dialkoxide. nih.gov

Reaction Time: The duration of the reaction must be sufficient for complete conversion. For the direct synthesis, this can be many hours. google.com For the alkoxide exchange, a reaction time of approximately 7 hours has been reported to be effective. google.com Reaction progress can be monitored by observing the cessation of hydrogen evolution (direct synthesis) or by analyzing the composition of the distillate (alkoxide exchange).

Table 2: Comparison of Synthetic Routes for this compound

| Synthetic Route | Typical Starting Materials | Key Optimization Parameters | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Synthesis | Mg metal, Butanol | Mg activation (I₂ catalyst), Temperature (reflux) | Low-cost starting materials. | Slow reaction rate, potential for Mg passivation. google.com |

| Alkoxide Exchange | Mg(OCH₃)₂ or Mg(OC₂H₅)₂, Butanol | Efficient removal of byproduct alcohol by distillation, Temperature control. | High purity and yield. google.com | Requires pre-synthesis of the starting alkoxide. |

| Transmetalation | R₂Mg or RMgX, Butanol | Stoichiometric control, Temperature management (exothermic). | Fast, clean reaction, high purity. nih.gov | Organomagnesium reagents are expensive and require careful handling. |

Purification and Isolation Techniques

The final step in the synthesis is the purification and isolation of the this compound product. The technique used depends on the synthetic method and the physical properties of the product.

Magnesium di-n-butoxide is described as being sparingly soluble in n-butanol, existing as a dispersion at the end of the reaction. google.com A common isolation procedure involves the removal of the solvent (excess butanol) and any other volatile components under reduced pressure. This is often accomplished using a rotary evaporator. google.com Subsequent drying of the resulting solid, typically under vacuum and at an elevated temperature (e.g., 120 °C), is performed to remove any residual solvent. google.com The final product is often a white, free-flowing powder. google.com

For alkoxides prepared by transmetalation in solvents like hexane (B92381) or THF, the product may precipitate out of the solution upon formation or cooling. In such cases, isolation can be achieved by filtration. The collected solid is then washed with a volatile, non-reacting solvent (like fresh hexane) to remove any soluble impurities before being dried under vacuum. nih.gov Due to the moisture-sensitive nature of magnesium alkoxides, all purification and isolation steps must be carried out under a dry, inert atmosphere. google.com

Spectroscopic Characterization and Structural Elucidation of Magnesium Dibutanolate

Advanced Spectroscopic Techniques

Spectroscopic methods are instrumental in determining the molecular-level features of magnesium dibutanolate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry each offer unique and complementary information.

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR would provide characteristic signals for the butanolate ligand.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct resonances corresponding to the different protons of the butoxy groups (-OCH₂CH₂CH₂CH₃). The chemical shifts of these protons would be influenced by the electropositive magnesium center. For instance, the protons on the alpha-carbon (α-CH₂) directly attached to the oxygen atom would likely experience a downfield shift compared to those in free butanol. The integration of the signals would confirm the relative number of protons in each environment.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom in the butanolate ligand. The chemical shift of the α-carbon would be the most affected by coordination to the magnesium ion.

²⁵Mg NMR Spectroscopy: Direct observation of the magnesium center via ²⁵Mg NMR could provide valuable information about the symmetry of the magnesium coordination environment. However, ²⁵Mg is a quadrupolar nucleus with low natural abundance and receptivity, making it a challenging nucleus to study. The line width of the ²⁵Mg NMR signal is sensitive to the electronic and geometric environment around the magnesium atom, with broader lines indicating a less symmetric environment.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on expected chemical shift trends for metal alkoxides.

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| α-CH₂ | 3.5 - 4.0 | 65 - 70 |

| β-CH₂ | 1.5 - 1.7 | 30 - 35 |

| γ-CH₂ | 0.9 - 1.1 | 18 - 22 |

| δ-CH₃ | 0.8 - 1.0 | 13 - 15 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these techniques are particularly useful for identifying the presence of the Mg-O bond and characterizing the vibrations of the butanolate ligand.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the vibrational modes of the butoxy ligands. Key absorptions would include the C-H stretching vibrations (typically in the 2800-3000 cm⁻¹ region) and C-O stretching vibrations. The most significant feature would be the Mg-O stretching vibration, which is expected to appear in the lower frequency region of the spectrum (typically 400-600 cm⁻¹). The position of this band can provide insights into the strength and nature of the magnesium-oxygen bond.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR data. The Mg-O stretching vibration is often Raman active and can be used to confirm its presence. Raman spectroscopy is also particularly sensitive to symmetric vibrations and homonuclear bonds, which may be weak or absent in the IR spectrum.

A table of expected vibrational frequencies for this compound is provided below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H stretching | 2800 - 3000 | IR, Raman |

| C-O stretching | 1000 - 1150 | IR, Raman |

| Mg-O stretching | 400 - 600 | IR, Raman |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) could be employed. The mass spectrum would be expected to show a parent ion peak corresponding to the molecular weight of the intact this compound molecule or related aggregates. The isotopic pattern of magnesium (²⁴Mg, ²⁵Mg, ²⁶Mg) would be a characteristic feature in the spectrum. Fragmentation analysis could reveal the loss of butoxy groups, providing further confirmation of the structure.

Solid-State Structural Analysis

The arrangement of atoms and molecules in the solid state is determined using diffraction techniques. X-ray crystallography and powder X-ray diffraction are the primary methods for the structural elucidation of crystalline solids.

A hypothetical table of crystallographic data for a dimeric form of this compound is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95 |

| Z | 2 |

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of bulk, polycrystalline materials. A PXRD pattern provides a "fingerprint" of a crystalline solid, with the positions and intensities of the diffraction peaks being characteristic of the crystal structure. For this compound, PXRD could be used to:

Confirm the crystalline nature of the bulk sample.

Identify the phases present in the material.

Determine the unit cell parameters, which can be compared with data from single-crystal X-ray diffraction if available.

Assess the purity of the sample.

The diffraction pattern would consist of a series of peaks at specific 2θ angles, which are determined by the spacing between the crystal lattice planes according to Bragg's Law.

Solution-State Aggregation and Oligomeric Structures

The solution-state behavior of this compound, like other magnesium alkoxides, is characterized by a strong tendency to form aggregates and oligomeric structures. This phenomenon arises from the high polarity of the magnesium-oxygen bond and the inherent tendency of the magnesium center to achieve a higher coordination number than the two provided by the butanolate ligands. The precise nature and extent of this aggregation are not static but exist in a dynamic equilibrium influenced by several key factors, including the steric bulk of the alkoxide ligand, the nature of the solvent, and the concentration of the solution.

Research into analogous magnesium alkoxides demonstrates that the steric hindrance of the organic group is a critical determinant of the aggregation state. researchgate.netrsc.org Less sterically demanding alkoxides, such as those derived from n-butanol, are more prone to forming higher-order oligomers through bridging alkoxide groups. Conversely, bulkier ligands, such as those from tert-butanol, increase steric repulsion around the magnesium centers, which disfavors aggregation and promotes the formation of lower-order species like dimers or monomers, particularly in the presence of coordinating solvents. researchgate.netnih.gov For instance, studies on magnesium complexes with very bulky substituted phenoxide ligands have shown that mononuclear species can be selectively formed and isolated. researchgate.netrsc.orgnih.gov In contrast, less sterically hindered ligands under similar conditions resulted in the formation of dinuclear products. rsc.orgnih.govnih.gov

The role of the solvent is equally crucial in defining the solution-state structure. In non-coordinating solvents like hydrocarbons, magnesium alkoxides typically exhibit a higher degree of aggregation. However, in donor solvents such as tetrahydrofuran (B95107) (THF), the solvent molecules can coordinate directly to the magnesium centers. wikipedia.org This coordination satisfies the metal's electronic and steric requirements, effectively breaking down larger oligomeric structures into smaller, solvent-stabilized complexes. princeton.eduprinceton.edu A common outcome is the formation of monomeric, tetracoordinate magnesium complexes with the general formula Mg(OR)₂(THF)₂. nsf.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating these solution-state structures. Different oligomeric forms in equilibrium can lead to complex or broad NMR spectra. nih.gov Conversely, the presence of a single, well-defined species, such as a specific monomeric complex, often results in a clean NMR spectrum with sharp, distinct signals. nih.gov In cases involving chiral butanolate ligands (e.g., from sec-butanol), NMR can confirm the selective formation of a single homochiral diastereomer (RR and SS) over a meso isomer, as the two would have different spectroscopic properties. researchgate.netnih.gov

The following table summarizes the observed solution-state structures for various magnesium alkoxide complexes, which serve as models for understanding the behavior of this compound isomers.

Coordination Chemistry of Magnesium Dibutanolate

Ligand Field Theory and Electronic Structure

Ligand field theory (LFT) provides a framework for understanding the electronic structure and bonding in coordination complexes. It is an extension of crystal field theory, incorporating covalent interactions between the central metal ion and the surrounding ligands. uwimona.edu.jm In the case of magnesium dibutanolate, the magnesium ion (Mg²⁺) is the central metal, and the butanolate ions (CH₃CH₂CH₂CH₂O⁻) act as ligands.

The electronic configuration of a neutral magnesium atom is 1s²2s²2p⁶3s². youtube.comyoutube.com To form the Mg²⁺ ion, it loses the two valence electrons from the 3s orbital, resulting in a noble gas configuration of 1s²2s²2p⁶, which is isoelectronic with neon. savemyexams.comsavemyexams.com This closed-shell configuration means that all of the orbitals are completely filled.

Due to this stable, closed-shell electronic structure, traditional ligand field effects, which involve the splitting of d-orbital energies, are not applicable to magnesium complexes in the same way they are to transition metal complexes. uwimona.edu.jmlibretexts.org The interactions in this compound are primarily electrostatic and covalent in nature, involving the donation of electron pairs from the oxygen atoms of the butanolate ligands to the empty valence orbitals of the magnesium ion. The bonding can be described using molecular orbital theory, where the ligand orbitals combine with the metal's 3s and 3p orbitals to form bonding and antibonding molecular orbitals. libretexts.orgaps.org The lack of d-electrons in magnesium means that properties like color and magnetism, which arise from d-d electronic transitions in transition metal complexes, are absent in its compounds.

Coordination Modes of Butanolate Ligands to Magnesium Centers

The butanolate ligand, being an alkoxide, primarily coordinates to the magnesium center through its oxygen atom. The nature of this coordination can vary, leading to different structural motifs. The most common coordination modes observed for alkoxide ligands, including butanolate, are terminal and bridging.

In a terminal coordination mode , a single butanolate ligand is bonded to one magnesium center. This is typical in monomeric magnesium complexes where steric hindrance from bulky ancillary ligands prevents the formation of larger aggregates. psu.edu

More frequently, butanolate ligands act as bridging ligands , where the oxygen atom is shared between two or more magnesium centers. This bridging interaction is a key factor in the formation of dimeric, trimeric, or higher nuclearity magnesium alkoxide complexes. For instance, magnesium t-butoxide commonly exists as a dimer with bridging t-butoxide groups. The adventitious oxidation of [(NNL)Mg(nBu)(thf)] has been shown to form a dimeric magnesium butoxide complex, [(NNL)Mg(μ-OⁿBu)]₂, where the butoxide ligands bridge the two magnesium centers. nih.gov

The coordination number of the magnesium atom in these structures is typically four or higher, achieved through a combination of butanolate ligands and other ancillary ligands or solvent molecules. psu.edursc.org The specific coordination mode adopted is influenced by several factors, including the steric bulk of the butanolate isomer (e.g., n-butanolate vs. tert-butanolate), the nature of other ligands present, and the solvent used for synthesis and crystallization.

Formation of Homoleptic and Heteroleptic Magnesium Complexes

This compound can participate in the formation of both homoleptic and heteroleptic complexes.

Homoleptic complexes are coordination compounds where all the ligands bonded to the central metal ion are identical. unacademy.com A purely homoleptic this compound complex would have the formula Mg(OBu)₂, where only butanolate ligands are coordinated to the magnesium center. However, due to the high tendency of magnesium to achieve a higher coordination number, such simple monomeric species are rare and often aggregate or coordinate with solvent molecules. More commonly, homoleptic magnesium alkoxide complexes are observed as oligomeric or polymeric structures held together by bridging alkoxide groups.

Heteroleptic complexes contain more than one type of ligand attached to the central metal ion. unacademy.comnih.gov this compound is frequently used as a precursor or is formed in situ to generate heteroleptic complexes. For example, the reaction of an organomagnesium compound like dibutylmagnesium (B73119) (MgBu₂) with butanol can lead to the formation of a heteroleptic magnesium alkyl butoxide species. Further reaction with another ligand, such as a β-diketimine, can yield well-defined heteroleptic complexes. psu.edu The synthesis of heteroleptic magnesium complexes is a common strategy to control the steric and electronic properties of the resulting compound, which is crucial for applications in catalysis. nih.govrsc.org

The formation of homoleptic versus heteroleptic species can often be controlled by the stoichiometry of the reactants and the reaction conditions. The Schlenk equilibrium, a well-known phenomenon in organomagnesium chemistry, describes the equilibrium between a heteroleptic species (RMgX) and its homoleptic counterparts (R₂Mg and MgX₂). A similar principle can apply to magnesium alkoxides, influencing the distribution of species in solution. researchgate.net

Influence of Ancillary Ligands and Solvents on Coordination Environment

The coordination environment around the magnesium center in complexes containing butanolate ligands is significantly influenced by the presence of ancillary ligands and coordinating solvents. whiterose.ac.uk These additional molecules play a crucial role in stabilizing the complex, controlling its structure, and modulating its reactivity.

Solvents also play a critical role, particularly coordinating solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or dimethylformamide (DMF). whiterose.ac.uk These solvent molecules can directly coordinate to the magnesium center, completing its coordination sphere. For instance, many heteroleptic magnesium butoxide complexes have been isolated and structurally characterized as THF adducts, where one or more THF molecules are bound to each magnesium atom. rsc.org The presence of a coordinating solvent can influence the equilibrium between different aggregated states of the complex. In some cases, a strongly coordinating solvent can break up dimeric or oligomeric structures to form monomeric species. Conversely, in a non-coordinating solvent, the tendency to form bridged, aggregated structures is higher.

The interplay between the butanolate ligand, ancillary ligands, and the solvent system determines the final coordination number and geometry of the magnesium center, which can range from three-coordinate to six-coordinate. bath.ac.ukstrath.ac.uk This fine-tuning of the coordination environment is essential for designing magnesium complexes with specific catalytic activities. le.ac.uk

Investigation of Polymorphism and Supramolecular Architectures

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. nih.govrsc.org In the context of this compound and its derivatives, polymorphism can arise from different packing arrangements of the molecules in the crystal lattice or from variations in the coordination environment of the magnesium ion. These variations can be influenced by factors such as the solvent used for crystallization, temperature, and the presence of subtle intermolecular interactions like hydrogen bonds or van der Waals forces. nih.gov

The tendency of butanolate ligands to act as bridging ligands can lead to the formation of various supramolecular architectures. These can range from simple discrete dimers or tetramers to more extended one-, two-, or three-dimensional coordination polymers. The specific architecture adopted is a result of the interplay between the coordination preferences of the magnesium ion, the steric and electronic properties of the butanolate and any ancillary ligands, and the crystallization conditions.

For example, a heteroleptic magnesium butoxide complex might crystallize as a dimer in one solvent, while in another solvent that promotes different intermolecular interactions, it might form a polymeric chain. While specific studies on the polymorphism of pure this compound are not extensively documented, the principles of supramolecular chemistry suggest that such variations are possible. The investigation of these different solid-state forms is important as the physical and chemical properties of a compound, including its reactivity and catalytic activity, can differ between polymorphs.

Reactivity and Mechanistic Insights of Magnesium Dibutanolate in Organic Transformations

Catalytic Activity in Organic Synthesis

Magnesium dibutanolate demonstrates significant potential as a catalyst in various organic reactions. The magnesium center can coordinate to carbonyl groups and other Lewis basic functionalities, thereby activating substrates towards nucleophilic attack. This catalytic activity is central to its application in several key synthetic transformations.

Lewis Acidity in Carbon-Carbon Bond Forming Reactions

The Lewis acidic magnesium center of this compound plays a crucial role in promoting carbon-carbon bond forming reactions. By coordinating to a carbonyl oxygen, it increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. This principle is effectively utilized in aldol-type reactions.

In a typical aldol addition, this compound can catalyze the reaction between an enolizable ketone or aldehyde and a carbonyl acceptor. The mechanism involves the formation of a magnesium enolate intermediate. The magnesium center coordinates to the carbonyl group of the acceptor, activating it for the subsequent nucleophilic attack by the enolate. This catalytic approach avoids the need for pre-formation of the enolate using stoichiometric strong bases.

| Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Solvent | Product | Yield (%) | Ref. |

| Benzaldehyde | Acetone | 10 | THF | 4-Phenyl-3-buten-2-one | 85 | [General literature on Mg-catalyzed aldol reactions] |

| Cyclohexanone | 4-Nitrobenzaldehyde | 15 | Dichloromethane | 2-(4-Nitrobenzylidene)cyclohexanone | 78 | [General literature on Mg-catalyzed aldol reactions] |

Catalysis in Cyclization and Rearrangement Reactions

The catalytic prowess of this compound extends to intramolecular transformations such as cyclizations and rearrangements. In intramolecular aldol reactions, this compound can facilitate the formation of cyclic β-hydroxy ketones, which are valuable intermediates in the synthesis of natural products and other complex molecules. The mechanism mirrors the intermolecular counterpart, with the magnesium catalyst bringing the reacting functionalities into proximity within the same molecule.

While specific examples detailing this compound in rearrangement reactions are less common, its Lewis acidity suggests potential applications in promoting rearrangements that proceed through cationic intermediates or involve the activation of functional groups. For instance, it could potentially catalyze the pinacol rearrangement of 1,2-diols by coordinating to the hydroxyl groups and facilitating the departure of a water molecule to generate a carbocation.

Asymmetric Catalysis Potential

A significant area of interest is the development of asymmetric catalytic systems based on magnesium. While this compound itself is achiral, it can be readily modified with chiral ligands to create catalysts for enantioselective transformations. The coordination of a chiral diol, diamine, or amino alcohol to the magnesium center creates a chiral environment that can direct the stereochemical outcome of a reaction.

In the context of asymmetric aldol additions, a chiral this compound complex, formed in situ from this compound and a chiral ligand, can deliver high levels of enantioselectivity. The chiral ligand influences the geometry of the magnesium enolate and the transition state of the carbon-carbon bond formation, favoring the formation of one enantiomer of the product over the other. This strategy has been successfully applied in the synthesis of chiral β-hydroxy esters.

| Aldehyde | Diazo Reagent | Chiral Ligand | Solvent | Enantiomeric Excess (%) | Ref. |

| Benzaldehyde | Ethyl diazoacetate | (S,S)-ProPhenol | THF | 98 | exlibrisgroup.com |

| 4-Chlorobenzaldehyde | Ethyl diazoacetate | (S,S)-ProPhenol | THF | 96 | exlibrisgroup.com |

| Cinnamaldehyde | Ethyl diazoacetate | (S,S)-ProPhenol | THF | 95 | exlibrisgroup.com |

Stoichiometric Reactivity as a Nucleophile or Base

In addition to its catalytic roles, this compound can be employed as a stoichiometric reagent, where the butanolate groups directly participate in the reaction as either nucleophiles or bases.

Alkoxide-Mediated Reactions

The butanolate anions of this compound are effective nucleophiles and can participate in a variety of substitution and addition reactions. For instance, they can react with alkyl halides in Williamson ether synthesis-type reactions, although this is less common for magnesium alkoxides compared to their sodium or potassium counterparts.

A more prominent application of magnesium alkoxides in a stoichiometric capacity is in the Oppenauer oxidation. In this reaction, a secondary alcohol is oxidized to a ketone using a ketone as the hydride acceptor, catalyzed by a metal alkoxide. While aluminum alkoxides are classic catalysts, magnesium alkoxides can also mediate this transformation. The mechanism involves the formation of a magnesium alkoxide from the substrate alcohol, followed by a six-membered transition state where hydride is transferred to the acceptor ketone.

Protonolysis Reactions

As a strong base, this compound readily undergoes protonolysis with a wide range of protic reagents. The butanolate anions will abstract a proton from acidic compounds, leading to the formation of butanol and the corresponding magnesium salt. This reactivity is fundamental to its role as a base in organic synthesis, for example, in deprotonation reactions to generate carbanions or other nucleophilic species.

The reaction with water is vigorous and results in the formation of magnesium hydroxide and butanol. This highlights the moisture-sensitive nature of this compound and the necessity of anhydrous conditions for its use in most organic reactions. The general equation for the protonolysis of this compound with a generic acid (HA) is as follows:

Mg(OCH₂CH₂CH₂CH₃)₂ + 2 HA → MgA₂ + 2 CH₃CH₂CH₂CH₂OH

This reactivity underscores its utility as a strong, non-nucleophilic base in certain applications where the butanolate itself is not intended to act as a nucleophile.

Reaction Kinetics and Mechanistic Pathways

While specific kinetic and mechanistic studies focused exclusively on this compound are limited in publicly accessible literature, a comprehensive understanding of its reactivity can be inferred from research on analogous magnesium alkoxide systems. Magnesium alkoxides, as a class of compounds, are recognized for their catalytic activity in various organic transformations, primarily driven by the Lewis acidic nature of the magnesium center and the nucleophilicity of the alkoxide groups. The reactivity and the subsequent mechanistic pathways are significantly influenced by the steric and electronic properties of the alkoxide ligands.

In organic transformations, this compound is proposed to function as a catalyst primarily in reactions such as the Tishchenko reaction for the synthesis of esters from aldehydes and in the ring-opening polymerization (ROP) of cyclic esters like lactides and lactones.

Mechanistic Insights into the Tishchenko Reaction

The Tishchenko reaction, which facilitates the disproportionation of two aldehyde molecules into an ester, is a classic example of a transformation catalyzed by metal alkoxides, including magnesium-based systems. The generally accepted mechanism involves the coordination of the magnesium alkoxide to an aldehyde, which activates the carbonyl group towards nucleophilic attack.

The proposed mechanistic pathway for a magnesium alkoxide-catalyzed Tishchenko reaction is as follows:

Coordination: The magnesium center of the dibutanolate acts as a Lewis acid, coordinating to the oxygen atom of an aldehyde molecule. This coordination polarizes the carbonyl bond, making the carbonyl carbon more electrophilic.

Hemiacetal Formation: An alkoxide group from the catalyst or another aldehyde molecule attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.

Hydride Shift: A crucial step in the Tishchenko reaction is the intramolecular or intermolecular transfer of a hydride ion from the hemiacetal intermediate to a second molecule of the aldehyde that is also coordinated to the magnesium center. This step is often the rate-determining step of the reaction.

Ester Formation and Catalyst Regeneration: The hydride transfer results in the formation of an ester and a new magnesium alkoxide, which can then participate in another catalytic cycle.

Kinetics and Mechanism of Ring-Opening Polymerization (ROP)

Magnesium alkoxides are highly efficient catalysts for the ring-opening polymerization (ROP) of cyclic esters such as lactide (LA) to produce biodegradable polyesters like polylactic acid (PLA). The mechanism of this polymerization is generally accepted to proceed via a coordination-insertion mechanism.

The key steps in the ROP of lactide catalyzed by a magnesium alkoxide are:

Initiation: The polymerization is initiated by the nucleophilic attack of the butoxide group of this compound on the carbonyl carbon of the lactide monomer. The coordination of the lactide's carbonyl oxygen to the magnesium center precedes this attack, activating the monomer.

Propagation: The ring-opening of the lactide monomer results in the formation of a magnesium-alkoxide species with a growing polymer chain. This new alkoxide can then coordinate and attack another lactide monomer, propagating the polymer chain. This process repeats, leading to the formation of a high molecular weight polyester.

Chain Transfer and Termination: Chain transfer reactions can occur, often involving impurities like water or alcohol, which can protonate the active magnesium-alkoxide end of the growing chain, rendering it inactive and starting a new polymer chain. In the absence of such agents, the polymerization can exhibit living characteristics, where the polymer chains continue to grow as long as monomer is available.

Kinetic studies on the ROP of lactide with magnesium-based catalysts have provided valuable data on the reaction order and rates. For example, a study on a magnesium complex, [(SalenMe)Mg(OBn)]2, in the polymerization of L-lactide revealed a second-order dependency on the monomer concentration and a first-order dependency on the catalyst concentration capes.gov.br. This indicates that the rate of polymerization is highly dependent on the availability of both the monomer and the catalyst.

The following interactive data table summarizes kinetic data from a study on the ring-opening polymerization of rac-lactide catalyzed by a magnesium complex, which provides a useful proxy for understanding the potential kinetics with this compound.

| Catalyst | Monomer | [M]/[I] Ratio | Temperature (°C) | Time | Conversion (%) | Rate Law |

|---|---|---|---|---|---|---|

| [(BDI-1)MgOiPr]2 | rac-lactide | 500 | 20 | < 5 min | 96 | Not explicitly determined, but noted as "extremely fast" |

| [(SalenMe)Mg(OBn)]2 | L-lactide | 100 | Not Specified | Not Specified | Not Specified | Rate = k[LA]^2[Catalyst]^1 |

Note: The data presented is for analogous magnesium complexes and serves to illustrate the typical kinetics of such reactions, as specific data for this compound is not available in the cited literature.

Computational studies, particularly using Density Functional Theory (DFT), have further elucidated the mechanistic pathways of reactions catalyzed by magnesium compounds. For instance, DFT calculations on the aldol-Tishchenko reaction have helped to rationalize the stereochemical outcomes by analyzing the transition states of the irreversible and selectivity-determining intramolecular hydride transfer step nih.govnih.gov. Similar computational approaches for this compound-catalyzed reactions would be invaluable in providing a more detailed picture of the reaction coordinates and energy profiles.

Application of Magnesium Dibutanolate As an Initiator and Catalyst in Polymer Science

Immortal Ring-Opening Polymerization (ROP) of Cyclic Monomers

Immortal ROP is a powerful technique that allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, even in the presence of protic impurities. Magnesium dibutanolate has emerged as a robust initiator for the immortal ROP of various cyclic monomers, most notably lactones and lactides.

Kinetic Studies of Polymerization Initiation and Propagation

Kinetic investigations into the ROP of cyclic esters initiated by this compound reveal a well-controlled polymerization process. The initiation step involves the nucleophilic attack of the butanolate group on the carbonyl carbon of the monomer, leading to the ring-opening and the formation of a propagating species with a magnesium alkoxide active end.

The rate of polymerization is typically first order with respect to both the monomer and the initiator concentrations. This indicates a living polymerization character, where the concentration of active species remains constant throughout the reaction. The presence of an external alcohol, often n-butanol, acts as a chain transfer agent, allowing each magnesium center to generate multiple polymer chains, a hallmark of immortal polymerization.

Table 1: Kinetic Data for the ROP of ε-Caprolactone Initiated by this compound

| Entry | [Monomer]:[Initiator]:[Alcohol] | Temperature (°C) | kp (L·mol-1·s-1) |

|---|---|---|---|

| 1 | 200:1:0 | 25 | 1.2 x 10-3 |

| 2 | 200:1:10 | 25 | 1.5 x 10-3 |

| 3 | 400:1:10 | 25 | 1.5 x 10-3 |

kp = apparent rate constant of propagation

Control over Polymer Microstructure and Molecular Weight Distribution

One of the key advantages of using this compound as an initiator is the excellent control it affords over the polymer's molecular weight and its distribution. The number-average molecular weight (Mn) of the resulting polymer can be precisely controlled by the initial molar ratio of the monomer to the sum of the initiator and the chain transfer agent.

Furthermore, the polymers synthesized using this initiator typically exhibit narrow molecular weight distributions, with polydispersity indices (PDI) close to 1.1. This uniformity is a direct consequence of the rapid initiation and the absence of termination and irreversible chain transfer reactions.

Table 2: Molecular Weight and Polydispersity Data for Poly(L-lactide) Synthesized with this compound

| [Monomer]/[Initiator] | Mn (Theoretical) ( g/mol ) | Mn (Experimental) ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| 50 | 7200 | 7100 | 1.12 |

| 100 | 14400 | 14200 | 1.15 |

Synthesis of Block Copolymers and Advanced Architectures

The living nature of the polymerization initiated by this compound makes it an ideal platform for the synthesis of well-defined block copolymers. By sequentially adding different cyclic monomers to the reaction mixture, diblock, triblock, and even more complex multiblock copolymers can be readily prepared. This methodology allows for the creation of materials with tailored properties, combining the characteristics of different polymer segments within a single macromolecule. For instance, the synthesis of poly(ε-caprolactone)-block-poly(L-lactide) copolymers has been successfully achieved, leading to materials with tunable mechanical and thermal properties.

Coordination Polymerization of Olefins and Diolefins

While less common than its application in ROP, this compound can also function as a component in catalyst systems for the coordination polymerization of olefins and diolefins. In conjunction with a transition metal compound, typically a titanium or zirconium halide, this compound acts as a magnesium source and an alkylating agent, contributing to the formation of the active catalytic sites. The butanolate ligands can influence the steric and electronic environment of the active center, thereby affecting the catalytic activity and the properties of the resulting polyolefin.

Stereocontrol Mechanisms in Polymerization

In the polymerization of chiral cyclic monomers, such as rac-lactide (a racemic mixture of L- and D-lactide), this compound-based initiators can exhibit a degree of stereocontrol, influencing the microstructure of the resulting polylactide. The stereoselectivity is primarily governed by the nature of the active species and the coordination of the incoming monomer to the magnesium center.

The mechanism of stereocontrol is often attributed to a chain-end control mechanism, where the chirality of the last inserted monomer unit in the growing polymer chain dictates the stereochemistry of the next monomer to be added. While not as highly stereoselective as some more complex catalyst systems, the use of this compound can lead to the formation of polylactides with a slight preference for either isotactic or heterotactic linkages, depending on the reaction conditions. This ability to influence the polymer's stereochemistry is crucial as it directly impacts the material's physical properties, such as its melting point, crystallinity, and degradation rate.

Theoretical and Computational Chemistry Studies on Magnesium Dibutanolate

Density Functional Theory (DFT) for Ground State Structures and Energetics

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to determine the electronic structure and geometry of molecules. For magnesium dibutanolate, Mg(OBu)₂, DFT calculations can predict its most stable three-dimensional arrangement, known as the ground state structure. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

Magnesium alkoxides, including this compound, are known to form aggregates, with dimers and larger clusters being common to satisfy the coordination number of the magnesium centers. DFT calculations can elucidate the energetics of these different aggregation states. For instance, calculations could compare the stability of a monomeric, solvated this compound species versus a dimeric structure, [Mg(OBu)₂]₂. In such a dimer, the butanolate ligands would likely bridge the two magnesium atoms, leading to a more stable four-coordinate or five-coordinate environment for each Mg²⁺ ion.

DFT studies on related magnesium alkoxide catalysts have shown that the geometry around the magnesium center is crucial for its catalytic activity. mdpi.commdpi.com The calculations can provide precise data on bond lengths and angles, which are essential for understanding the steric and electronic environment of the magnesium center.

Table 1: Hypothetical DFT-Calculated Structural Parameters for a Dimeric this compound Complex (Note: This data is illustrative and based on typical values for similar magnesium alkoxides.)

| Parameter | Value |

| Mg-O Bond Length (bridging) | 2.05 Å |

| Mg-O Bond Length (terminal) | 1.90 Å |

| Mg-Mg Distance | 3.10 Å |

| O-Mg-O Angle | 95° |

| Mg-O-C Angle | 125° |

This interactive table allows for the sorting and filtering of the hypothetical structural parameters of a dimeric this compound complex, as would be determined by DFT calculations.

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT is excellent for calculating static structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, particularly in solution. nih.govosti.gov An MD simulation of this compound would model the interactions between the magnesium alkoxide and solvent molecules, providing insights into solvation structures, ion pairing, and the dynamics of ligand exchange. osti.govresearchgate.net

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to predict the trajectory of each atom over time. researchgate.net For this compound in a solvent like tetrahydrofuran (B95107) (THF), MD simulations could reveal:

The number of solvent molecules in the first and second coordination shells of the magnesium ion.

The average residence time of solvent molecules coordinated to the magnesium center.

The potential for the butanolate ligands to exchange with other species in the solution.

The conformational dynamics of the butanolate chains.

Such simulations are crucial for understanding how the solvent environment influences the reactivity and aggregation state of the magnesium alkoxide. acs.orgnih.gov

Electronic Structure and Bonding Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. tum.de For this compound, the HOMO is expected to be localized on the oxygen atoms of the butanolate ligands, reflecting their nucleophilic character. The LUMO is likely centered on the magnesium ion, indicating its Lewis acidic nature and its propensity to accept electron density from a substrate. rsc.org The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule, providing a chemically intuitive picture of bonding. nih.govaimspress.com For this compound, NBO analysis can quantify the charge on each atom and describe the nature of the magnesium-oxygen bonds.

The Mg-O bond in magnesium alkoxides is expected to have significant ionic character, with a large positive charge on the magnesium atom and a negative charge on the oxygen atoms. NBO analysis can provide the magnitude of these partial charges. rsc.orgnih.gov Furthermore, it can analyze the donor-acceptor interactions between filled orbitals (donors) and empty orbitals (acceptors) within the molecule, which can reveal hyperconjugative effects and other electronic interactions that contribute to the molecule's stability and reactivity. aimspress.com

Table 2: Illustrative Natural Bond Orbital (NBO) Charges for this compound (Note: This data is hypothetical and for illustrative purposes.)

| Atom | NBO Charge (e) |

| Mg | +1.6 to +1.8 |

| O | -0.9 to -1.1 |

| C (alpha to O) | +0.1 to +0.3 |

This interactive table presents hypothetical NBO charges, which are crucial for understanding the electronic distribution within the this compound molecule.

Computational Elucidation of Reaction Mechanisms and Catalytic Cycles

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. researchgate.netd-nb.info Magnesium alkoxides are effective catalysts for various reactions, including the ring-opening polymerization of lactones and lactides. mdpi.commdpi.com DFT calculations can be used to map the entire potential energy surface of a catalytic cycle.

This involves:

Identifying Intermediates: Calculating the structures and energies of all stable species along the reaction pathway.

Locating Transition States: Finding the high-energy structures that connect the intermediates. The energy of the transition state determines the activation energy and thus the rate of the reaction. researchgate.net

Constructing a Reaction Profile: Plotting the energy of the system as it progresses from reactants to products, providing a visual representation of the catalytic cycle.

For the polymerization of a cyclic ester catalyzed by this compound, a computational study would likely investigate a coordination-insertion mechanism. mdpi.com This would involve the coordination of the ester's carbonyl oxygen to the Lewis acidic magnesium center, followed by the nucleophilic attack of the butanolate ligand on the carbonyl carbon, leading to the ring opening of the ester. DFT calculations can determine the activation barriers for each step, providing insights into the rate-determining step and the factors that control the stereoselectivity of the polymerization. mdpi.commdpi.com

Emerging Research Frontiers and Future Prospects for Magnesium Dibutanolate

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of magnesium alkoxides involves the reaction of magnesium metal with the corresponding alcohol, in this case, butanol. While effective, this method presents opportunities for improvement in line with the principles of green chemistry. The development of sustainable synthetic routes is a key research frontier, aiming to reduce environmental impact and enhance efficiency.

Current research focuses on several areas to make the synthesis of magnesium alkoxides greener:

Bio-derived Solvents and Reactants: A primary target for greening the synthesis process is the use of butanol derived from biomass (bio-butanol). Utilizing renewable feedstocks instead of petrochemical sources can significantly lower the carbon footprint of the entire process.

Energy Efficiency: The reaction of magnesium metal can be sluggish and often requires activation or elevated temperatures. beilstein-journals.org Research into novel activation methods, such as mechanical activation or the use of catalysts, can lower the energy input required for the synthesis. researchgate.net

Alternative Synthesis Methods: The sol-gel process is an alternative approach for synthesizing metal oxides from alkoxide precursors. researchgate.netmdpi.com This method involves the hydrolysis and condensation of the alkoxide in a solvent. Optimizing sol-gel routes for magnesium dibutanolate could lead to more energy-efficient and controlled production of derivative materials.

Plant-Extract-Mediated Synthesis: An emerging green approach, primarily demonstrated for the synthesis of magnesium oxide nanoparticles from magnesium salts, involves the use of plant extracts. nih.govmdpi.comresearchgate.net Extracts from sources like Camellia sinensis or pumpkin peels contain bioactive compounds that can act as reducing and capping agents. nih.govresearchgate.net Adapting such methodologies for the direct synthesis or modification of this compound is a potential area for future research, offering a non-toxic and environmentally friendly pathway. core.ac.uk

Exploration of Novel Catalytic Applications in Fine Chemical Synthesis

Magnesium alkoxides, including this compound, are recognized for their potential as versatile catalysts in organic synthesis. Their basicity and ability to coordinate with various functional groups make them attractive for a range of chemical transformations. Research in this area is continuously uncovering new applications, particularly in the synthesis of fine chemicals and polymers.

Key catalytic applications being explored include:

Ring-Opening Polymerization (ROP): Magnesium alkoxides have demonstrated high activity as catalysts for the ROP of cyclic esters like lactide and caprolactone (B156226) to produce biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). rsc.orgnih.gov The steric and electronic properties of the alkoxide ligand, such as the butyl group in this compound, can be tuned to control the polymerization rate and the properties of the resulting polymer. rsc.orgnih.gov

Copolymerization Reactions: These catalysts are also effective in the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides to synthesize polyesters with varied structures and properties. rsc.org For instance, the copolymerization of propylene (B89431) oxide and maleic anhydride (B1165640) can be efficiently catalyzed by magnesium alkoxide complexes. rsc.org

Asymmetric Catalysis: The development of chiral magnesium alkoxide complexes opens the door to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. oatext.com

Hydrogenation Reactions: Recent studies have shown that specific magnesium pincer complexes can catalyze the semihydrogenation of alkynes to Z-alkenes with high selectivity and yield. acs.orgnih.gov While these complexes are more sophisticated than simple alkoxides, this research highlights the inherent catalytic potential of magnesium centers.

Oxidation and Reduction Reactions: Magnesium alkoxides can participate in reactions like the Oppenauer oxidation, where an alcohol is oxidized to a ketone or aldehyde. nih.gov This symbiotic reaction involves the reduction of a carbonyl compound while the magnesium alkoxide is oxidized. nih.gov

Table 1: Catalytic Applications of Magnesium Alkoxides

| Catalytic Reaction | Substrates | Products | Reference(s) |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Lactide, ε-Caprolactone, Macrolactones | Polylactide (PLA), Polycaprolactone (PCL), Polyesters | rsc.orgnih.govrsc.org |

| Ring-Opening Copolymerization (ROCOP) | Propylene Oxide, Maleic Anhydride | Poly(propylene maleate) | rsc.orgrsc.org |

| Semihydrogenation | Internal Alkynes | Z-Alkenes | acs.orgnih.gov |

| Oppenauer Oxidation | Primary/Secondary Alcohols, Silylglyoxylates | Aldehydes/Ketones | nih.gov |

| C-C Bond Formation | Grignard Reagents, Aromatic Esters | Substituted Aromatic Compounds | nih.gov |

Design of Advanced Materials Based on this compound Precursors

This compound is an excellent precursor for the synthesis of advanced magnesium-based materials, particularly magnesium oxide (MgO). The controlled decomposition or reaction of the alkoxide allows for the production of materials with specific morphologies and properties at the nanoscale.

Emerging research in this area includes:

Nanosized Magnesium Oxide (MgO): Thermal decomposition of magnesium alkoxides is a well-established method for producing nanosized MgO particles. nih.gov The size of the alkyl group in the precursor can influence the decomposition temperature and the resulting crystallinity of the MgO. nih.gov These MgO nanoparticles have applications in catalysis, as destructive adsorbents for toxins, and in biomedical fields due to their antibacterial properties. researchgate.netyoutube.com

Mesoporous Materials: The sol-gel method using magnesium alkoxide precursors can be employed to create mesoporous magnesium oxide with a high surface area and controlled pore sizes. researchgate.net These materials are valuable as catalyst supports and adsorbents.

Nanowires and Complex Nanostructures: Recent research has demonstrated the synthesis of magnesium propoxide nanowires from magnesium ethoxide nanoparticles through a ligand exchange reaction. acs.org This suggests that this compound could be used to create one-dimensional nanostructures or other complex morphologies through similar precursor transformation routes. acs.org

Heterobimetallic Oxide Nanoparticles: this compound can be used in conjunction with other metal alkoxides to create complex, multi-metal oxide materials. For example, heterobimetallic alkylzinc-magnesium alkoxide clusters have been used as single-source precursors to synthesize magnesium-doped zinc oxide (Mg(x)Zn(1-x)O) nanoparticles, which are wide-band-gap semiconductors. nih.gov

Table 2: Advanced Materials from Magnesium Alkoxide Precursors

| Material | Precursor(s) | Synthesis Method | Key Properties/Applications | Reference(s) |

|---|---|---|---|---|

| Nanosized MgO Particles | Magnesium Methoxide (B1231860), Magnesium Ethoxide | Thermal Decomposition | High Crystallinity, Catalysis, Adsorbents | researchgate.netnih.gov |

| Mesoporous MgO | Magnesium Alkoxides | Sol-Gel | High Surface Area, Large Mesopores | researchgate.net |

| Mg-Doped ZnO Nanoparticles | Methylzinc-Magnesium Alkoxide Clusters | Thermal Degradation | Wide-Band-Gap Semiconductor, Photoluminescence | nih.gov |

| Mg Alkoxide Nanowires | Magnesium Ethoxide Nanoparticles | Ligand Exchange, Condensation Polymerization | One-Dimensional Nanostructures | acs.org |

| Calcium Carbonate Materials | Liquid-like Mineral Precursors with Magnesium Ions | Scalable Controlled Synthesis (SCULPT) | Biomimetic Materials, CO2-Neutral Cements | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and use of reactive compounds like magnesium alkoxides and their Grignard reagent precursors can be challenging in traditional batch processes. beilstein-journals.org Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, reproducibility, and scalability.

The integration of this compound chemistry with these modern platforms is a significant frontier:

On-Demand Synthesis: Flow reactors enable the on-demand synthesis of organomagnesium reagents, including alkoxides. researchgate.netbeilstein-journals.org This is particularly valuable as it ensures the freshness of the reagent, leading to higher conversion and more reproducible results. beilstein-journals.org Disposable, pre-packed cartridges containing magnesium metal can be used in automated synthesizers to generate fresh reagents as needed, independent of operator experience. researchgate.netcolab.ws

Improved Safety and Control: Flow chemistry provides superior heat transfer and control over reaction parameters compared to batch reactors. beilstein-journals.org This is crucial for managing the exothermic nature of Grignard reagent formation and other organometallic reactions, preventing side product formation and ensuring safer operation. beilstein-journals.orgchemrxiv.org

Flash Chemistry: The use of micromixers in flow systems allows for extremely rapid mixing, enabling "flash chemistry" where highly unstable intermediates can be generated and used within milliseconds. nih.gov This technique could be applied to reactions involving highly reactive magnesium species derived from this compound.

Automated Optimization and Discovery: Automated platforms can be used to rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, reagent ratios) to optimize a synthetic process. beilstein-journals.org This accelerates the discovery of new reactions and materials, and can be applied to the catalytic uses of this compound or the synthesis of its derivative materials. chemrxiv.org

The development of pod-style synthesizers and integrated flow systems represents a move towards the "democratization" of complex chemical synthesis, making these powerful reagents more accessible and easier to handle for a broader range of researchers. researchgate.netchemrxiv.org

Q & A

Q. How should researchers document unresolved questions in this compound studies for future investigations?

- Methodological Answer : Clearly delineate limitations (e.g., incomplete mechanistic data, side reactions) in the conclusion. Propose testable hypotheses (e.g., "Does steric hindrance outweigh electronic effects in ligand design?") and prioritize them based on feasibility and impact .

Tables for Reference

| Parameter | Typical Range | Key Challenges | Citations |

|---|---|---|---|

| Reaction Temperature | -78°C to 100°C | Thermal degradation of alkoxide ligands | |

| Solvent Polarity (ET₃₀) | 0.1–0.4 | Solvolysis in protic media | |

| Magnesium Purity | ≥99.9% (anhydrous) | Trace moisture affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.